molecular formula C24H20BrNS B8593249 2-(7-Bromo-9,9-diethyl-9H-fluoren-2-YL)-1,3-benzothiazole CAS No. 225113-41-7

2-(7-Bromo-9,9-diethyl-9H-fluoren-2-YL)-1,3-benzothiazole

Cat. No. B8593249
M. Wt: 434.4 g/mol
InChI Key: UUQMONTYSJBVTL-UHFFFAOYSA-N
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Patent
US07067674B1

Procedure details

A mixture of 9,9-diethyl-7-bromo-fluorene-2-carboxaldehyde (49.35 g., 0.15 mol.), 2-amino-thiophenol (20 ml. 0.187 mol., 1,25 eq.), and DMSO (110 ml) was heated in an oil bath to a bath temperature of 195° C., held there for 45 minutes, and then poured into water. The separated solids were collected, reslurried in 1:4 acetic acid-water (1000 ml.) filtered, and washed with water and dilute sodium bicarbonate solution. These solids, 80.05 g., were then reslurried in hot ethanol, (600 ml), cooled and filtered to get the benzothiazole product, 45.69 g., m.p. 133.6–135° C. An additional 6.6 g., m.p. 134.6–135.5° C., was obtained by chromatography of the ethanol filtrate. Total recovery was 52.29 g. (80.3% yield). Mass Spec: m/z 433, 435, (M+). Calculated for C24H20BrNS: C, 66.37; H, 4.64; Br, 18.40; N, 3.23; S, 7.37%. Found: C, 66.46; H, 4.52, Br, 18.54; N, 3.14; S, 7.19%.
Name
9,9-diethyl-7-bromo-fluorene-2-carboxaldehyde
Quantity
49.35 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
80.3%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([CH2:19][CH3:20])[C:15]2[CH:14]=[C:13]([CH:16]=O)[CH:12]=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][C:6]([Br:18])=[CH:7][CH:8]=2)[CH3:2].[NH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=1[SH:28].CS(C)=O>O>[Br:18][C:6]1[CH:5]=[C:4]2[C:9]([C:10]3[CH:11]=[CH:12][C:13]([C:16]4[S:28][C:23]5[CH:24]=[CH:25][CH:26]=[CH:27][C:22]=5[N:21]=4)=[CH:14][C:15]=3[C:3]2([CH2:1][CH3:2])[CH2:19][CH3:20])=[CH:8][CH:7]=1

Inputs

Step One
Name
9,9-diethyl-7-bromo-fluorene-2-carboxaldehyde
Quantity
49.35 g
Type
reactant
Smiles
C(C)C1(C2=CC(=CC=C2C=2C=CC(=CC12)C=O)Br)CC
Name
Quantity
20 mL
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
Quantity
110 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
195 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The separated solids were collected
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water and dilute sodium bicarbonate solution
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC1=CC=C2C=3C=CC(=CC3C(C2=C1)(CC)CC)C=1SC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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